molecular formula C14H9NO3 B601668 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one CAS No. 1218-69-5

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one

Cat. No. B601668
CAS RN: 1218-69-5
M. Wt: 239.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It appears as a white to orange to green powder or crystal .


Synthesis Analysis

The synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one involves a condensation reaction between salicyloyl chloride and salicylamide in the presence of a solvent. This reaction produces an acyl compound, 2-hydroxy-N-(2-hydroxybenzyl) benzamide. Heating this acyl compound in-situ results in cyclization to obtain the crystalline form of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one .


Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one consists of a benzoxazinone core with a hydroxyphenyl substituent at the 2-position .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a condensation reaction between salicyloyl chloride and salicylamide, followed by in-situ cyclization .


Physical And Chemical Properties Analysis

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a solid at 20°C. It has a melting point range of 204.0 to 208.0°C, with a specific melting point at 206°C. The compound exhibits a maximum absorption wavelength of 371 nm in water .

Scientific Research Applications

  • Synthesis of Novel Derivatives

    A study by Guguloth (2021) reported the synthesis of novel derivatives of 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, indicating potential applications in medicinal chemistry (Guguloth, 2021).

  • One Pot Synthesis Method

    Prajapati et al. (2019) developed a new one-pot method for synthesizing various 4H-benzo[e][1,3]oxazin-4-one derivatives, highlighting their utility in creating medicinally important compounds (Prajapati et al., 2019).

  • Copper-Catalyzed Synthesis

    Munusamy, Venkatesan, and Sathiyanarayanan (2015) presented an efficient synthesis method for 2-phenyl-4H-benzo[d][1,3]oxazine-4-one derivatives using copper catalysis, which could be significant for pharmaceutical synthesis (Munusamy, Venkatesan, & Sathiyanarayanan, 2015).

  • Halogen-Containing Derivatives

    Le Falher et al. (2015) conducted a study on the preparation of halogen-containing 4H-pyrido[e][1,3]oxazin-4-ones and their transformation into other compounds, suggesting potential in synthetic chemistry (Le Falher et al., 2015).

  • Inhibitors of Human Leukocyte Elastase

    Gütschow and Neumann (1998) synthesized a series of thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase, indicating potential therapeutic applications (Gütschow & Neumann, 1998).

  • Synthesis and Biological Evaluation

    Saifuzzaman et al. (2017) evaluated a series of 4H-benzo[e][1,3]oxazin-4-one derivatives for their activities against various enzymes and platelet aggregation, suggesting their relevance in drug discovery (Saifuzzaman et al., 2017).

  • Palladium-Catalyzed Cyclocarbonylation

    Larksarp and Alper (1999) reported the synthesis of benzo[e]-1,3-oxazin-4-one derivatives using palladium-catalyzed cyclocarbonylation, highlighting another synthetic pathway (Larksarp & Alper, 1999).

Safety And Hazards

Based on the available data, 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is not classified as a hazardous substance according to GHS .

properties

IUPAC Name

2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-11-7-3-1-5-9(11)14-15-13(17)10-6-2-4-8-12(10)18-14/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWIROGSZPXREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one

CAS RN

1218-69-5
Record name 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-HYDROXYPHENYL)-4H-1,3-BENZOXAZIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3SS25RJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

106.0 g of salicyloyl chloride and 93.0 g of salicylamide are mixed and heated at 170° C. for 30 min until hydrogen chloride no longer escapes. The mixture is cooled and the residue is crystallized from ethanol. After drying, 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one is obtained as slightly yellow crystals of m.p. 206-208° C.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

U.S. Pat. No. 6,465,504 discloses a process for preparing Deferasirox wherein the process includes reacting salicyloyl chloride with salicylamide at 170° C. to obtain 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one, and further crystallization in ethanol to obtain slight yellow color crystals of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one. 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one which is further reacted with 4-hydrazinebenzoic acid in presence of ethanol to give Deferasirox. Major drawback of this process is preparation of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one at high temperature and in the absence of solvent which causes formation of several impurities which is difficult to avoid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Xylene (1.5 L) and salicylic acid (1 Kg.) was added to a 5 L 4-neck round bottom flask equipped with a mechanical stirrer and thermocouple. Thionyl chloride (1.29 kg) was added at 10° C. to 15° C. After addition of thionyl chloride reaction mass is stirred at 10° C. to 15° C. for 30 minutes. Reaction mass is heated at 35-40° C. for 1 hr. Salicylamide solution (0.891 kg in 2.0 lit of Xylene) was added in reaction mass at 25° C.-30° C. After addition reaction mass was gradually heated at 80° C.-126° C. and stirred for 2 hrs. After the completion of reaction excess of Xylene was distilled out. Methanol was added in the reaction mass at 70° C.-80° C. and stirred for 1 hr. gradually cooled the reaction mass at 25-30° C. Filtered the solid and washed with Methanol and sucked it dry. Dry the obtained solid at 55-60° C. under vacuum tray drier.
Quantity
1.29 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.891 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1 kg
Type
reactant
Reaction Step Five
Quantity
1.5 L
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

U.S. Pat. No. 6,465,504 discloses substituted 3,5-diphenyl-1,2,4-triazoles and their use as pharmaceutical metal chelators. This patent describes a process for the preparation of 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid (deferasirox) (1) that involves the condensation of salicylamide (2) with salicyloyl chloride (3) by heating at 170° C. yielding 2-(2-hydroxyphenyl)-benz[e][1,3]oxazin-4-one (5), which reacts with 4-hydrazinobenzoic acid (6) in refluxing ethanol to give (1) (Scheme 1):
[Compound]
Name
substituted 3,5-diphenyl-1,2,4-triazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
13
Citations
H Wu, Q An, C He, X Fan, W Guo, M Zuo… - Advanced Synthesis …, 2020 - Wiley Online Library
An electrochemical direct ortho‐hydroxylation of 2‐aryl‐4H‐benzo[e][1,3]oxazin‐4‐ones was developed with Pd(OAc) 2 as catalyst, oxazine ring as a directing group and Oxone as the …
Number of citations: 16 onlinelibrary.wiley.com
R Salehi Ashani, H Azizian… - Chemistry & …, 2020 - Wiley Online Library
A series of new deferasirox derivatives were synthesized through the reaction of monosubstituted hydrazides with 2‐(2‐hydroxyphenyl)‐4H‐benzo[e][1,3]oxazin‐4‐one. For the first time…
Number of citations: 8 onlinelibrary.wiley.com
F Kielar, Q Wang, PD Boyle, KJ Franz - Inorganica chimica acta, 2012 - Elsevier
Iron chelating agents have the potential to minimize damage associated with oxidative stress in a range of diseases; however, this potential is countered by risks of indiscriminant metal …
Number of citations: 29 www.sciencedirect.com
Y Wang, Y Hu, S Jiao, R Chen, Z Zou - Russian Journal of General …, 2023 - Springer
In this paper, 20 compounds containing bis-(1,2,3 and 1,2,4)-triazole structure were synthesized and their antifungal activities against Candida fungi and Aspergillus niger were …
Number of citations: 0 link.springer.com
G Dahm, E Borré, C Fu… - Chemistry–An Asian …, 2015 - Wiley Online Library
A novel class of palladium(II) and platinum(II) complexes bearing tridentate bis‐aryloxide triazole ligands was prepared by using straightforward and high‐yielding synthetic routes. The …
Number of citations: 9 onlinelibrary.wiley.com
G Dahm, E Borré, C Fu, S Bellemin-Laponnaz… - academia.edu
A novel class of Pd (II) and Pt (II) complexes bearing tridentate bis-aryloxyde triazole ligands was prepared by using straightforward and high yielding synthetic routes. The complexes …
Number of citations: 0 www.academia.edu
D Meister, D Ure, A Awada, JC Barrette… - ACS Sustainable …, 2019 - ACS Publications
Phosphate remediation from wastewater is rapidly becoming an ever more attractive process due to a combination of both the economic pressure of increasing phosphate scarcity and …
Number of citations: 8 pubs.acs.org
L Fernández-Vega - 2022 - search.proquest.com
Cancer is the principal cause of death globally, and research and how it works have become crucial. Iron (Fe) and Copper (Cu) are essential metals present in many critical biological …
Number of citations: 2 search.proquest.com
R Byravan - 2015 - etheses.bham.ac.uk
There is growing epidemiological and experimental evidence implicating excess luminal iron in the context of colorectal cancer. High levels of dietary iron is thought to aid …
Number of citations: 3 etheses.bham.ac.uk
N Joshi, J Verdia, J Pandya, H Dave, K Patel - 2014 - Citeseer
Deferasirox (1) is an orally active iron chelating agent, invented by Novartis AG. During process development for deferasirox, we observed four related substances (impurities) namely …
Number of citations: 1 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.